molecular formula C14H15N3OS B2627311 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile CAS No. 477862-15-0

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Cat. No. B2627311
CAS RN: 477862-15-0
M. Wt: 273.35
InChI Key: UAMOPZUOGQHISM-UHFFFAOYSA-N
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Description

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been shown to exhibit promising biological activity.

Scientific Research Applications

Fluorescent Chemosensors

A novel 1,3,4-oxadiazole-based fluorescence chemosensor was designed and synthesized for detecting Zn(2+) in aqueous acetonitrile solution, showcasing a significant fluorescence enhancement. This chemosensor's mechanism was elucidated through time-resolved fluorescence decay and DFT calculations, and it was successfully applied for imaging Zn(2+) in living cells (Zhou et al., 2012).

Antitumor Activity

Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and exhibited antitumor activity toward a panel of 11 cell lines in vitro. The structure of these compounds was confirmed by X-ray crystallography (Maftei et al., 2013).

Light Emitting Devices

A novel molecule based on Donor-π-Acceptor strategy was synthesized and characterized for its thermal, photophysical, and electrochemical properties. This molecule was used in fluorescence resonance energy transfer (FRET) studies employing core-shell ZnSe/ZnS QDs as the energy donor and the fluorescent probe as the acceptor, showing strong dipole-dipole interaction tendency, high FRET efficiency, and significant potential for application in light-emitting devices (Pujar et al., 2017).

Chemiluminescence

Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes revealed their base-induced chemiluminescence, providing insights into potential applications in analytical chemistry and bioimaging. These dioxetanes showed thermal stability at room temperature and emitted light upon decomposition, indicating their utility in developing new chemiluminescent probes (Watanabe et al., 2010).

Crystal Structure and DFT Studies

Crystal structure studies and Hirshfeld surface analysis along with DFT calculations were conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provided detailed insights into the electronic and structural features of the compounds, which are crucial for understanding their reactivity and potential applications in material science and pharmaceutical research (Kumara et al., 2017).

properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-14(2,3)11-6-4-10(5-7-11)12-16-17-13(18-12)19-9-8-15/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMOPZUOGQHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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